4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazothiazoles. . The structure of this compound includes a benzamide moiety substituted with a 4-chloro group and a phenyl ring attached to a 3-methylimidazo[2,1-b]thiazole system.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on its structural similarity to imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, as a CDK inhibitor, it could impact the cell cycle regulation pathway. As a calcium channel blocker, it could affect the calcium signaling pathway. And as a GABA A receptor modulator, it could influence the GABAergic signaling pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a CDK inhibitor, it could halt cell division, potentially leading to anti-cancer effects. If it acts as a calcium channel blocker, it could reduce muscle contraction, potentially leading to antihypertensive effects. If it acts as a GABA A receptor modulator, it could enhance inhibitory neurotransmission, potentially leading to anxiolytic or sedative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Additionally, the compound’s synthesis method, which may involve the use of solvents or catalysts, can also impact its environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions . The reaction conditions often include the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific structural features and the combination of a benzamide moiety with an imidazo[2,1-b]thiazole system.
Properties
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUWJTMBQBGGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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